![molecular formula C12H14Br4O B14605848 1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene CAS No. 60724-49-4](/img/structure/B14605848.png)
1,3,5-Tribromo-2-[(6-bromohexyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is a brominated aromatic compound with the molecular formula C12H14Br4O This compound is characterized by a benzene ring substituted with three bromine atoms and a 6-bromohexyl group attached via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- typically involves the bromination of benzene derivatives. One common method is the bromination of 1,3,5-tribromobenzene with 6-bromohexanol under acidic conditions to form the desired ether linkage . The reaction is usually carried out in the presence of a strong acid like sulfuric acid or a Lewis acid catalyst such as aluminum bromide to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated quinones or reduction to remove bromine atoms.
Ether Cleavage: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and brominated benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include brominated quinones.
Reduction: Products include de-brominated benzene derivatives and corresponding alcohols from ether cleavage.
科学的研究の応用
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- involves its interaction with molecular targets through its bromine atoms and ether linkage. The bromine atoms can participate in halogen bonding and other non-covalent interactions, while the ether linkage provides flexibility and reactivity. These interactions can affect various molecular pathways and biological processes, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
1,3,5-Tribromobenzene: A simpler analog with only three bromine atoms on the benzene ring.
1,3,5-Tris(bromomethyl)benzene: Contains three bromomethyl groups instead of a 6-bromohexyl ether linkage.
1,2,4-Tribromobenzene: An isomer with different bromine substitution pattern on the benzene ring.
Uniqueness
Benzene, 1,3,5-tribromo-2-[(6-bromohexyl)oxy]- is unique due to the presence of the 6-bromohexyl ether linkage, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler analogs.
特性
CAS番号 |
60724-49-4 |
|---|---|
分子式 |
C12H14Br4O |
分子量 |
493.85 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H14Br4O/c13-5-3-1-2-4-6-17-12-10(15)7-9(14)8-11(12)16/h7-8H,1-6H2 |
InChIキー |
GXPNFBMTYUYFHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCCCCCBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Dichloro-4-(ethylamino)phenyl]ethan-1-one](/img/structure/B14605773.png)

![2-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14605796.png)
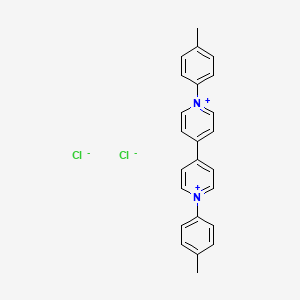
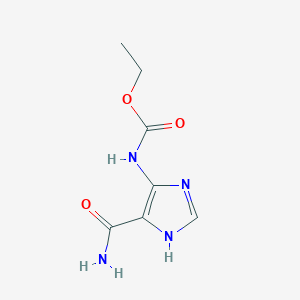
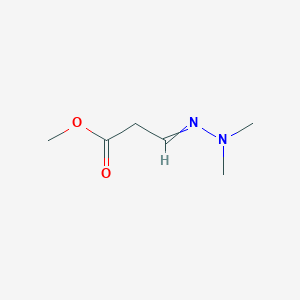
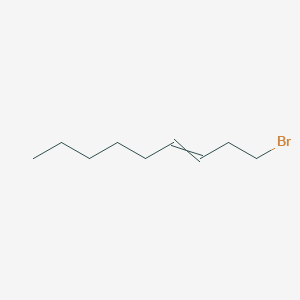
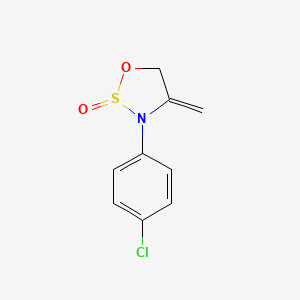
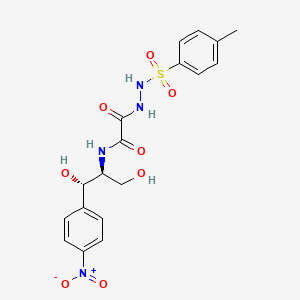
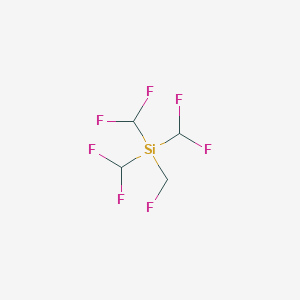

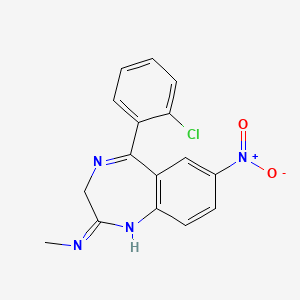
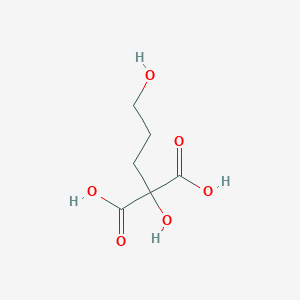
![N,N'-{[4-(Propan-2-yl)phenyl]methylene}bis(2,2-dichloroacetamide)](/img/structure/B14605877.png)
